molecular formula C9H11NO2 B2652805 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one CAS No. 2228776-93-8

1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one

Cat. No. B2652805
M. Wt: 165.192
InChI Key: NKQIWPSBVKYIKM-UHFFFAOYSA-N
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Description

“1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 2228776-93-8 . It has a molecular weight of 165.19 . The compound is also known as MMPE.


Molecular Structure Analysis

The InChI code for “1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one” is 1S/C9H11NO2/c1-6-4-8(7(2)11)5-10-9(6)12-3/h4-5H,1-3H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Antagonist of the alpha(v)beta(3) receptor

A compound identified as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, was found to be a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound has significant in vitro efficacy and good pharmacokinetics in various animal models. It was chosen for clinical development based on its effectiveness in in vivo models of bone turnover (Hutchinson et al., 2003).

Synthesis and Characterisation in Chemistry

A study involved a condensation reaction to synthesize 2-hydroxy-[1,2-bis(6-methylpyridin-2-yl)]ethan-1-one. The product was characterized by various spectroscopic techniques and X-ray diffraction, showing that it co-crystallizes with two molecular components in the triclinic space group P-1 (Percino et al., 2007).

Matrix-Isolation Infrared Spectroscopy and Density Functional Calculations

In the context of matrix-isolation infrared spectroscopy, the conformational stabilities and intramolecular interactions of related compounds were studied, providing insights into molecular behavior and stability (Harada et al., 2002).

Photoreactions of N-Methylpyridinium

The photoreactions of related compounds under different conditions were studied, revealing changes in product formation depending on the presence of oxygen. This research has implications for understanding molecular behavior under light exposure (Ohkoshi et al., 1992).

Palladium Complexes in Catalysis

The synthesis of palladium complexes using related compounds as ligands was explored. These complexes demonstrated potential as catalysts in reactions like ethylene dimerization, highlighting their significance in catalytic chemistry (Nyamato et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(6-methoxy-5-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-10-9(6)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQIWPSBVKYIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one

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